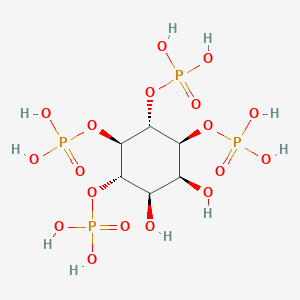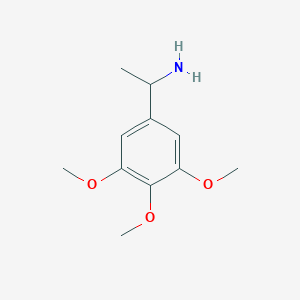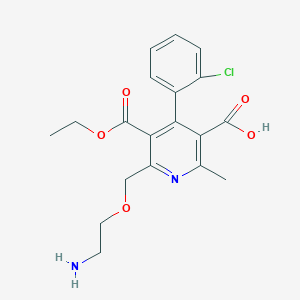
D-myo-Inositol 3,4,5,6-tetrakisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups positioned at the 3-, 4-, 5-, and 6-positions of the inositol ring . This compound is a significant metabolite in various biological processes and has been studied for its roles in cellular signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-Inositol 3,4,5,6-tetrakisphosphate involves the phosphorylation of myo-inositol. One common method includes the use of inositol-tetrakisphosphate 1-kinase, which catalyzes the phosphorylation of 1this compound to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate . The reaction typically requires ATP and magnesium ions as cofactors .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .
Common Reagents and Conditions:
Reagents: ATP, magnesium ions
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
1D-myo-Inositol 1,3,4,5,6-pentakisphosphate: Formed by the phosphorylation of 1this compound.
Scientific Research Applications
1D-myo-Inositol 3,4,5,6-tetrakisphosphate has various applications in scientific research:
Cellular Signaling: It plays a role in the regulation of calcium-mediated chloride secretion.
Biological Studies: Used to study the metabolic pathways involving inositol phosphates in organisms such as mice.
Medical Research: Investigated for its potential regulatory effects on intracellular calcium levels and its implications in diseases related to calcium signaling.
Mechanism of Action
1D-myo-Inositol 3,4,5,6-tetrakisphosphate functions as a signaling molecule by interacting with specific kinases and phosphatases. It can inhibit plasma membrane calcium-activated chloride channels, thereby regulating calcium ion concentrations within cells . The compound is phosphorylated to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate, which does not inhibit these channels, indicating a regulatory mechanism involving phosphorylation states .
Comparison with Similar Compounds
1D-myo-Inositol 1,4,5,6-tetrakisphosphate: Another inositol tetrakisphosphate with phosphate groups at different positions.
1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Differently phosphorylated inositol phosphate.
Uniqueness: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate is unique due to its specific phosphorylation pattern, which imparts distinct biological functions, particularly in calcium signaling pathways .
Properties
CAS No. |
112791-61-4 |
|---|---|
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |
InChI Key |
MRVYFOANPDTYBY-UZAAGFTCSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
121010-58-0 112791-61-4 |
physical_description |
Solid |
Synonyms |
D-myo-inositol 3,4,5,6-tetrakisphosphate Ins(3,4,5,6)P3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate](/img/structure/B48646.png)


![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
